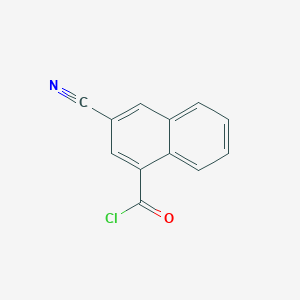
3-Cyano-1-naphthoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-1-naphthoyl chloride is a useful research compound. Its molecular formula is C12H6ClNO and its molecular weight is 215.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Reactivity
3-Cyano-1-naphthoyl chloride features a cyano group (-CN) and an acyl chloride group (-COCl), making it an electrophilic compound that readily participates in nucleophilic substitution reactions. The carbonyl chloride moiety is particularly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives including amides and esters.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its derivatives have been investigated for potential therapeutic applications, including:
- Anticancer Agents : Compounds synthesized from this compound have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. For instance, studies indicate that derivatives exhibit potency comparable to established chemotherapeutics like Doxorubicin .
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess antibacterial and antifungal properties. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Agrochemicals
The compound is utilized in the synthesis of agrochemical products, particularly herbicides and pesticides. Its ability to form complex structures allows for the development of novel compounds aimed at improving crop protection and yield.
Material Science
In materials science, this compound is used in the synthesis of specialty chemicals and polymers. It acts as a cross-linking agent in polymer formulations, enhancing the mechanical properties of materials.
Case Study 1: Synthesis of Anticancer Compounds
In a study focusing on the synthesis of dihydronaphthalene derivatives from this compound, researchers reported that these compounds exhibited significant cytotoxicity against MCF-7 cells. The derivatives were characterized using various spectroscopic techniques, confirming their structural integrity and biological efficacy .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Compound A | 5.0 | High |
| Compound B | Compound B | 10.0 | Moderate |
Case Study 2: Antimicrobial Properties
A series of compounds derived from this compound were screened for antimicrobial activity against several strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
| Derivative | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Derivative X | 22 | 12.5 |
| Derivative Y | 18 | 50 |
特性
分子式 |
C12H6ClNO |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
3-cyanonaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClNO/c13-12(15)11-6-8(7-14)5-9-3-1-2-4-10(9)11/h1-6H |
InChIキー |
DCEPKMPBTBJAFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)Cl)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













